

Application Notes and Protocols: Identification of FXR1 RNA Targets using CLIP-seq

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Compound of Interest

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Introduction

Fragile X-Related Protein 1 (FXR1) is an RNA-binding protein (RBP) implicated in a variety of cellular processes, including muscle development, neurogenesis, and cancer progression. Its function is intimately linked to its ability to bind specific RNA molecules and regulate their translation, stability, and localization. Understanding the complete repertoire of FXR1's RNA targets is crucial for elucidating its biological roles and for the development of targeted therapeutics. Cross-linking and immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a powerful technique to identify the direct binding sites of an RBP on a transcriptome-wide scale. This document provides detailed protocols for two common CLIP-seq variants, iCLIP and HITS-CLIP, tailored for the identification of FXR1 RNA targets.

Data Presentation: FXR1 RNA Targets

The following tables summarize quantitative data from a study identifying FXR1 RNA targets. While the primary focus of this document is the CLIP-seq protocol, the provided data is from a relevant study utilizing RNA immunoprecipitation followed by sequencing (RIP-seq) in human vascular smooth muscle cells (VSMCs), which offers valuable insights into FXR1's RNA binding preferences in a specific cellular context.

Table 1: Top 20 FXR1-Bound mRNA Transcripts Involved in Cytoskeletal Dynamics (RIP-seq)

Gene Symbol	Gene Name	Log2 Fold Change (FXR1-IP/Input)	p-value
ACTA2	Actin, alpha 2, smooth muscle, aorta	3.45	1.20E-08
MYH11	Myosin, heavy chain 11, smooth muscle	3.21	3.50E-08
CNN1	Calponin 1	3.15	5.40E-08
TPM2	Tropomyosin 2	2.98	1.10E-07
VCL	Vinculin	2.85	2.30E-07
FLNA	Filamin A	2.76	4.50E-07
ACTN1	Actinin alpha 1	2.68	7.80E-07
MYL9	Myosin light chain 9	2.59	1.20E-06
TAGLN	Transgelin	2.51	2.10E-06
ITGA5	Integrin subunit alpha 5	2.45	3.50E-06
ZYX	Zyxin	2.38	5.60E-06
LIMA1	LIM domain and actin binding 1	2.31	8.90E-06
PDLIM5	PDZ and LIM domain 5	2.25	1.40E-05
ARPC2	Actin related protein 2/3 complex subunit 2	2.19	2.20E-05
DIAPH1	Diaphanous related formin 1	2.12	3.40E-05
ROCK1	Rho associated coiled-coil containing protein kinase 1	2.06	5.20E-05

RHOA	Ras homolog family member A	2.01	7.80E-05
CDC42	Cell division cycle 42	1.96	1.10E-04
RAC1	Rac family small GTPase 1	1.91	1.60E-04
WASL	Wiskott-Aldrich syndrome like	1.87	2.30E-04

Note: This data is illustrative and derived from published RIP-seq experiments. Actual results from a CLIP-seq experiment may vary.

Experimental Protocols

I. Individual-Nucleotide Resolution CLIP (iCLIP) Protocol for FXR1

This protocol is adapted from established iCLIP procedures and optimized for the immunoprecipitation of FXR1.

1. UV Cross-linking and Cell Lysis:

- Culture cells (e.g., HeLa or a relevant cell line) to 80-90% confluency.
- Wash cells with ice-cold PBS.
- Irradiate cells with 254 nm UV light at 150 mJ/cm² on ice.
- Scrape cells in ice-cold PBS and pellet by centrifugation.
- Lyse the cell pellet in iCLIP Lysis Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate, supplemented with protease and RNase inhibitors).
- Treat the lysate with a low concentration of RNase I to fragment RNA. The optimal concentration should be determined empirically.

2. Immunoprecipitation of FXR1-RNA Complexes:

- Pre-clear the lysate with Protein A/G beads.
- Add an anti-FXR1 antibody validated for immunoprecipitation (e.g., Novus Biologicals, #NBP2-22246) to the lysate and incubate overnight at 4°C with rotation.
- Add Protein A/G beads and incubate for 2-4 hours at 4°C.
- Wash the beads stringently with High Salt Wash Buffer (50 mM Tris-HCl pH 7.4, 1 M NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, 0.5% sodium deoxycholate) followed by washes with PNK Wash Buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.2% Tween-20).

3. RNA End-Repair and Ligation:

- Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) without ATP.
- Ligate a 3' RNA adapter to the RNA fragments using T4 RNA Ligase 2, truncated.
- Phosphorylate the 5' ends of the RNA fragments using T4 PNK with ATP.
- Run the protein-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
- Excise the membrane region corresponding to the size of FXR1 plus the cross-linked RNA.

4. RNA Isolation and Reverse Transcription:

- Isolate the RNA from the membrane slice by proteinase K digestion.
- Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will often terminate at the cross-link site, preserving the positional information.

5. cDNA Circularization and Library Preparation:

- Size-select the cDNA by gel electrophoresis.
- Circularize the cDNA using CircLigase.

- Linearize the circular cDNA at a site within the RT primer.
- PCR amplify the cDNA library using primers that add sequencing adapters.
- Perform high-throughput sequencing.

II. HITS-CLIP (CLIP-seq) Protocol for FXR1

This protocol provides an alternative to iCLIP for identifying FXR1 binding sites.

1. UV Cross-linking and Cell Lysis:

- Follow the same procedure as for iCLIP (Section I, step 1).

2. Immunoprecipitation of FXR1-RNA Complexes:

- Follow the same procedure as for iCLIP (Section I, step 2).

3. On-Bead RNA End-Ligation:

- Ligate a 3' RNA adapter to the RNA fragments while they are still bound to the beads using T4 RNA Ligase.
- Ligate a 5' RNA adapter to the RNA fragments using T4 RNA Ligase.

4. Elution and Protein Digestion:

- Elute the FXR1-RNA complexes from the beads.
- Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
- Excise the membrane region corresponding to the size of FXR1 plus the cross-linked RNA.
- Isolate the RNA from the membrane slice by proteinase K digestion.

5. Reverse Transcription and PCR Amplification:

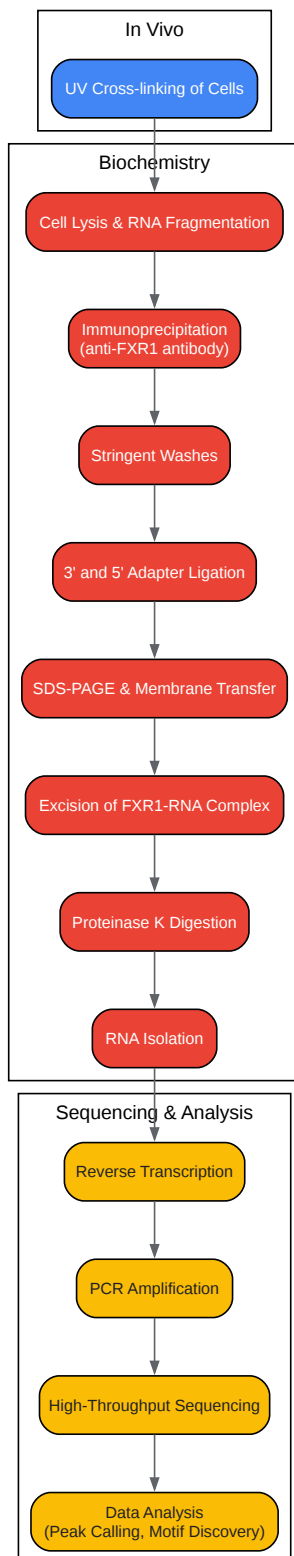
- Perform reverse transcription using a primer complementary to the 3' adapter.

- PCR amplify the resulting cDNA using primers that add sequencing adapters.
- Perform high-throughput sequencing.

Mandatory Visualization

FXR1 CLIP-seq Experimental Workflow

FXR1 CLIP-seq Experimental Workflow



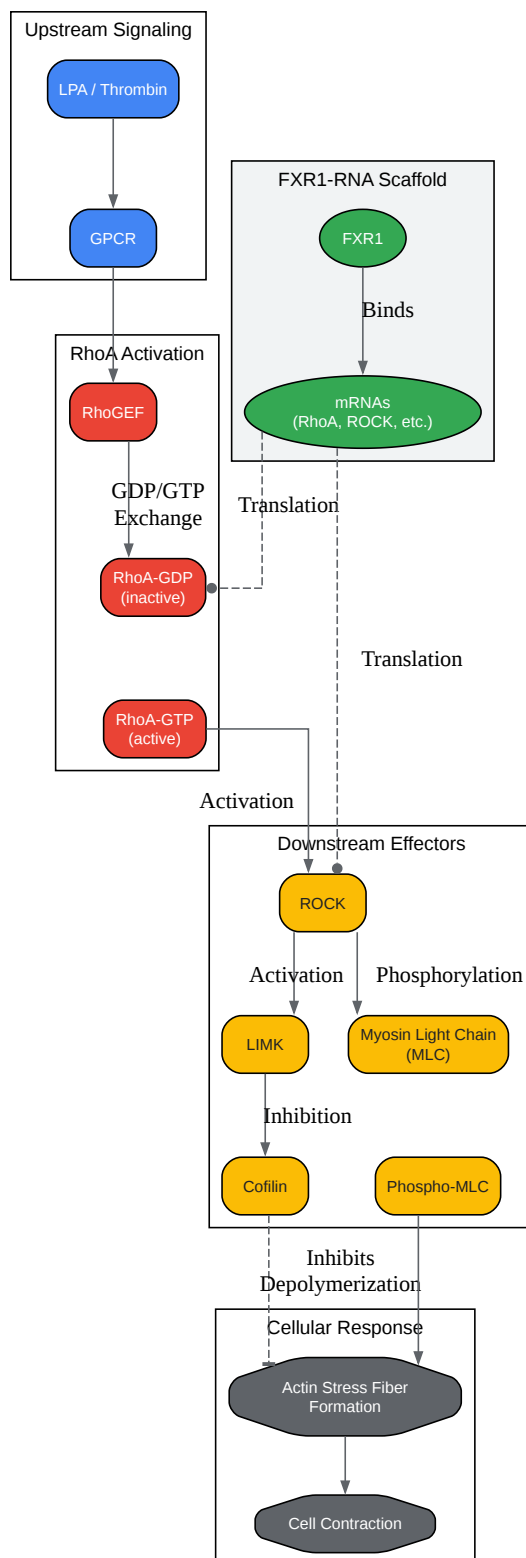
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Caption: A flowchart of the major steps in the CLIP-seq protocol to identify FXR1 RNA targets.

FXR1 in the RhoA Signaling Pathway for Actomyosin Remodeling

Recent studies have shown that FXR1 acts as a scaffold for components of the RhoA signaling pathway, facilitating actomyosin remodeling.[1][2][3] FXR1 binds to the mRNAs of key signaling proteins, potentially co-localizing them to enhance signaling efficiency.[1]

FXR1 in RhoA-Mediated Actomyosin Remodeling

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Caption: FXR1 scaffolds mRNAs of RhoA pathway components, influencing actomyosin dynamics.

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References

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